Deapi-platycoside E
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Deapi-platycoside E can be synthesized through the enzymatic hydrolysis of platycoside E. The enzyme cytolase PCL5 is used to catalyze the conversion of platycoside E to deapiose-xylosylated platycodin D under high hydrostatic pressure (HHP). The optimal conditions for this reaction include a temperature of 55°C and a pressure of 150 MPa, which significantly enhance the enzyme’s activity and stability .
Industrial Production Methods: Industrial production of this compound involves the use of high hydrostatic pressure to improve the efficiency of the enzymatic conversion process. This method allows for the complete conversion of platycoside E to deapiose-xylosylated platycodin D within 4 hours, with a productivity rate 3.75 times higher than that under atmospheric pressure .
Chemical Reactions Analysis
Types of Reactions: Deapi-platycoside E primarily undergoes hydrolysis reactions catalyzed by specific enzymes. The hydrolysis of glycosidic bonds in platycoside E leads to the formation of deapiose-xylosylated platycodin D .
Common Reagents and Conditions:
Enzymes: Cytolase PCL5
Conditions: High hydrostatic pressure (150 MPa), temperature (55°C)
Major Products:
Deapiose-xylosylated platycodin D: The primary product formed from the enzymatic hydrolysis of platycoside E.
Scientific Research Applications
Deapi-platycoside E has been extensively studied for its diverse pharmacological activities. Some of its notable applications include:
Anti-inflammatory: It exhibits significant anti-inflammatory properties, making it useful in treating conditions such as bronchitis and tonsillitis.
Antioxidant: The compound has potent antioxidant activities, which help in reducing oxidative stress and preventing cellular damage.
Anti-obesity: It has been found to have anti-obesity effects, making it a potential candidate for weight management therapies.
Immunoregulatory: The compound also exhibits immunoregulatory effects, which can help in modulating the immune response.
Mechanism of Action
The mechanism of action of deapi-platycoside E involves its interaction with various molecular targets and pathways. The compound exerts its effects by modulating the activity of enzymes and receptors involved in inflammatory and oxidative stress pathways. For instance, it inhibits the production of pro-inflammatory cytokines and enhances the activity of antioxidant enzymes, thereby reducing inflammation and oxidative damage .
Comparison with Similar Compounds
Deapi-platycoside E is unique among platycosides due to its specific structure and biological activities. Similar compounds include:
Platycoside E: The precursor of this compound, which undergoes enzymatic hydrolysis to form the latter.
Platycodin D3: Another saponin found in Platycodon grandiflorum with similar pharmacological properties.
Polygalacin D3: A related compound that also undergoes enzymatic conversion to form biologically active saponins.
Compared to these similar compounds, this compound exhibits higher biological activity due to its deglycosylated structure, which enhances its pharmacological effects .
Properties
IUPAC Name |
[(2S,3R,4S,5S)-3-[(2S,3R,4S,5R,6S)-3,4-dihydroxy-6-methyl-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl] (4aR,5R,6aR,6aS,6bR,8aR,10R,11S,12aR,14bS)-5,11-dihydroxy-9,9-bis(hydroxymethyl)-2,2,6a,6b,12a-pentamethyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxymethyl]oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C64H104O34/c1-23-49(95-54-44(81)35(72)27(69)17-87-54)43(80)48(85)55(91-23)96-50-36(73)28(70)18-88-57(50)98-58(86)64-12-11-59(2,3)13-25(64)24-7-8-32-60(4)14-26(68)51(63(21-66,22-67)33(60)9-10-61(32,5)62(24,6)15-34(64)71)97-56-47(84)42(79)39(76)31(94-56)20-90-53-46(83)41(78)38(75)30(93-53)19-89-52-45(82)40(77)37(74)29(16-65)92-52/h7,23,25-57,65-85H,8-22H2,1-6H3/t23-,25-,26-,27+,28-,29+,30+,31+,32+,33+,34+,35-,36-,37+,38+,39+,40-,41-,42-,43-,44+,45+,46+,47+,48+,49-,50+,51-,52+,53+,54-,55-,56-,57-,60+,61+,62+,64+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTBMWMLXRNXHHQ-ONYRRNLVSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(COC2OC(=O)C34CCC(CC3C5=CCC6C(C5(CC4O)C)(CCC7C6(CC(C(C7(CO)CO)OC8C(C(C(C(O8)COC9C(C(C(C(O9)COC1C(C(C(C(O1)CO)O)O)O)O)O)O)O)O)O)O)C)C)(C)C)O)O)O)O)OC1C(C(C(CO1)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H](CO[C@H]2OC(=O)[C@]34CCC(C[C@H]3C5=CC[C@H]6[C@]([C@@]5(C[C@H]4O)C)(CC[C@@H]7[C@@]6(C[C@@H]([C@@H](C7(CO)CO)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O)O)O)O)O)O)O)C)C)(C)C)O)O)O)O)O[C@H]1[C@@H]([C@H]([C@@H](CO1)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C64H104O34 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.